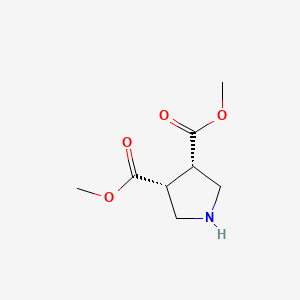

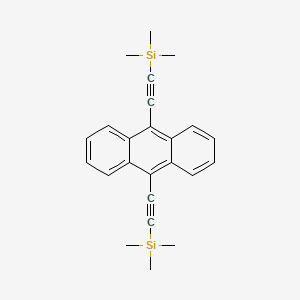

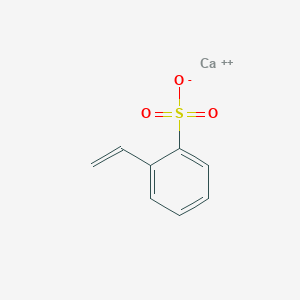

![molecular formula C20H14O4 B3069765 (E)-3-[10-[(E)-2-羧基乙烯基]蒽-9-基]丙-2-烯酸 CAS No. 341556-86-3](/img/structure/B3069765.png)

(E)-3-[10-[(E)-2-羧基乙烯基]蒽-9-基]丙-2-烯酸

描述

The compound is an anthracene derivative. Anthracene is a solid polycyclic aromatic hydrocarbon (PAH) of formula C14H10, consisting of three fused benzene rings . It is a component of coal tar . Anthracene is used in the production of the red dye alizarin and other dyes . Anthracene is colorless but exhibits a blue (400–500 nm peak) fluorescence under ultraviolet radiation .

Molecular Structure Analysis

Anthracene molecules have been found to have unique interactions due to their planar structure . They can participate in pi-stacking interactions, which can lead to interesting properties such as fluorescence .Chemical Reactions Analysis

Anthracene can undergo a variety of reactions including oxidation, reduction, halogenation, and others . The specific reactivity of “(E)-3-[10-[(E)-2-carboxyethenyl]anthracen-9-yl]prop-2-enoic Acid” would depend on the specific functional groups present in the molecule.Physical and Chemical Properties Analysis

The physical and chemical properties of anthracene derivatives can vary widely depending on the specific functional groups present in the molecule. In general, they tend to be stable, solid compounds at room temperature .科学研究应用

1. 超分子结构

(E)-3-[10-[(E)-2-羧基乙烯基]蒽-9-基]丙-2-烯酸及其异构体在形成超分子结构中发挥作用。这些结构受氢键和弱 C-H...O 相互作用以及恶唑和苯环之间的 π-π 堆叠相互作用的影响 (Trujillo-Ferrara et al., 2004)。

2. 光机械应用

该化合物在块状晶体中表现出强烈的光机械响应,尤其是在微晶形式中。这使其与光力学领域相关,在该领域中研究和利用光致机械运动 (Al‐Kaysi et al., 2015)。

3. 金属离子配位

该化合物表现出与金属离子配位的特性,特别是在空气-水界面。这种配位在朗缪尔-布洛杰特薄膜的开发中至关重要,该薄膜在材料科学中具有各种应用 (Yang et al., 2011)。

4. 非线性光学性质

该化合物的蒽衍生物表现出非线性光学性质,使其适用于光电子学应用。这些性质对于开发用于有机发光二极管 (OLED) 和光学开关的材料至关重要 (Zainuri et al., 2018)。

5. 传感器应用

蒽衍生物已用于开发用于检测各种物质(包括牛血清白蛋白和重金属离子)的传感器。这些传感器基于该化合物的荧光传感能力 (Densil et al., 2018)。

作用机制

Target of Action

Anthracene derivatives have been commonly utilized in the construction of coordination complexes .

Mode of Action

The compound exhibits radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This suggests that the compound interacts with its targets by generating stable radicals, which is important in the field of optical switching, displays, and other devices .

Biochemical Pathways

The photodimerization of the anthracene ligand has been studied extensively as it is prone to intermolecular [4+4] cycloaddition reactions after uv light irradiation, inducing mechanical bending, magnetic, and photoluminescent variations .

Pharmacokinetics

Anthracene derivatives have been used in biological imaging, suggesting potential bioavailability .

Result of Action

The compound shows radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This indicates that the compound’s action results in the generation of stable radicals, which can be used in optical switching, displays, and other devices .

Action Environment

Environmental factors such as light exposure can influence the compound’s action, efficacy, and stability. For instance, the compound shows radical-induced photochromism and photomagnetism after Xe lamp light irradiation .

安全和危害

未来方向

生化分析

Biochemical Properties

The biochemical properties of (2E,2’E)-3,3’-(Anthracene-9,10-diyl)diacrylic acid are largely determined by its structure, which features an anthracene core with acrylic acid groups This structure allows it to participate in various biochemical reactions

Molecular Mechanism

It’s known that the compound can undergo electron transfer photochromism, forming radical photoproducts in the solid state . This suggests that it may interact with biomolecules through electron transfer processes, potentially influencing enzyme activity and gene expression.

属性

IUPAC Name |

(E)-3-[10-[(E)-2-carboxyethenyl]anthracen-9-yl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-19(22)11-9-17-13-5-1-2-6-14(13)18(10-12-20(23)24)16-8-4-3-7-15(16)17/h1-12H,(H,21,22)(H,23,24)/b11-9+,12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJNKGPCTYCXLD-WGDLNXRISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC(=O)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C3C(=C(C2=C1)/C=C/C(=O)O)C=CC=C3)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

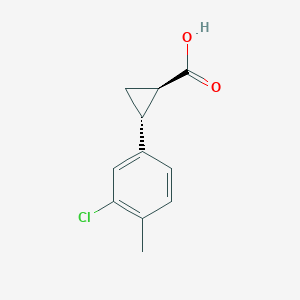

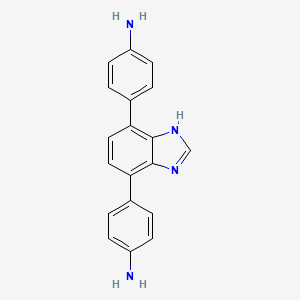

![[2-(2-Ethylphenyl)cyclopropyl]methanol](/img/structure/B3069727.png)

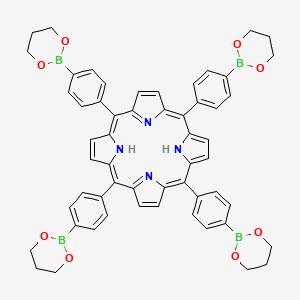

![1,1'-(5'-(4-(1H-Imidazol-1-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-imidazole)](/img/structure/B3069772.png)